The synthesis of BMS-194449 involves several key steps, primarily focusing on the structural framework established in prior research on beta-3 agonists. The process begins with the preparation of 4-hydroxy-3-methylsulfonanilidoethanolamines, which serve as the core structure.
The synthesis parameters, such as temperature, reaction time, and concentration of reactants, are critical for optimizing yield and purity.
BMS-194449 exhibits a complex molecular structure characterized by multiple functional groups that contribute to its biological activity:
The three-dimensional conformation of BMS-194449 can be analyzed using computational methods such as molecular dynamics simulations to predict its binding affinity and orientation within the receptor site .
BMS-194449 undergoes various chemical reactions relevant to its function as a beta-3 agonist:
The mechanism of action for BMS-194449 primarily involves its role as an agonist at the beta-3 adrenergic receptor:
Research indicates that this mechanism can potentially aid in weight management and improve insulin sensitivity in metabolic disorders .
BMS-194449 possesses several notable physical and chemical properties:
These properties are essential for formulation development and determining appropriate administration routes .
BMS-194449 has significant potential applications in scientific research and therapeutic development:
Ongoing clinical trials aim to further elucidate its efficacy and safety profile in human subjects .
BMS-194449 (CAS: 170686-12-1) emerged from a systematic drug discovery campaign at Bristol-Myers Squibb (BMS) in the late 1990s to early 2000s. The compound was identified through high-throughput screening of the BMS compound library, which revealed 4-hydroxy-3-methylsulfonanilidoethanolamines as a promising scaffold for β3-adrenergic receptor (β3-AR) agonism [1] [3]. This discovery occurred during a period of intensified pharmaceutical interest in β3-AR agonists as potential therapeutics for obesity and type 2 diabetes, driven by the receptor’s role in regulating lipolysis and thermogenesis in adipose tissue [5] [9]. Optimization efforts focused on enhancing receptor selectivity and metabolic stability, culminating in the selection of BMS-194449 as a clinical candidate due to its improved pharmacological profile over earlier analogs like BRL-37344 and CL-316243 [1] [4]. The compound’s development exemplified structure-activity relationship (SAR) strategies targeting ethanolamine nitrogen substitution and chiral center optimization, with the (R)-enantiomer demonstrating superior potency [1] [3].
Table 1: Key Physicochemical Properties of BMS-194449
Property | Value |
---|---|
CAS Registry Number | 170686-12-1 |
IUPAC Name | (R)-N-(5-(2-((bis(4-(difluoromethoxy)phenyl)methyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)methanesulfonamide |
Molecular Formula | C₂₄H₂₄F₄N₂O₆S |
Molecular Weight | 544.52 g/mol |
Chiral Center | (R)-configuration at ethanolamine carbon |
Solubility | Soluble in DMSO; insoluble in water |
Storage Conditions | -20°C for long-term stability |
BMS-194449 served as a pivotal tool compound in β3-AR pharmacology due to its full agonist profile and enhanced selectivity. It exhibited a binding affinity (Kᵢ) of 160 nM for the human β3-AR, with significantly reduced activity at β1- and β2-adrenoceptors compared to predecessors [2] [3]. This selectivity stemmed from strategic molecular modifications:
BMS-194449’s mechanism involved Gₛ-protein coupling, triggering cAMP-dependent signaling pathways that stimulate lipolysis and thermogenesis in adipocytes [9]. It advanced to Phase I clinical trials for obesity and type 2 diabetes but was discontinued, partly due to challenges in achieving tissue-specific activation and optimal pharmacokinetics [6]. Nevertheless, it informed subsequent generations of β3-AR agonists, including BMS-196085—a derivative with sub-nanomolar potency [4].
Table 2: Comparative Profile of Select β3-AR Agonists
Compound | β3-AR EC₅₀/Kᵢ (nM) | Selectivity vs. β1/β2 | Key Structural Features |
---|---|---|---|
BMS-194449 | 160 | ~100-fold | Diaryl methylamine; sulfonamide |
BMS-196085 | <1 | >500-fold | Optimized difluoromethoxy motif |
BRL-37344 | 450 | Low | Aryloxypropanolamine core |
CL-316243 | 220 | Moderate | Arylpiperazine benzoic acid |
Its structural innovations—particularly the 1,1-diarylmethylamine motif—became a template for later agonists targeting overactive bladder (e.g., vibegron) [9], demonstrating enduring impact beyond metabolic disorders.